molecular formula C19H19N3O5S B11231576 methyl 5-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate

methyl 5-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate

Cat. No.: B11231576
M. Wt: 401.4 g/mol
InChI Key: MHOKIQVOSGBCOA-UHFFFAOYSA-N
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Description

Methyl 5-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the benzodioxepin ring, the triazole ring, and the furan carboxylate moiety. Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 5-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate is not fully understood, but it likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to fit into specific binding sites, potentially modulating the activity of its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-({[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)furan-2-carboxylate is unique due to its combination of multiple functional groups, which can confer a range of chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

IUPAC Name

methyl 5-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]furan-2-carboxylate

InChI

InChI=1S/C19H19N3O5S/c1-22-17(12-4-6-14-16(10-12)26-9-3-8-25-14)20-21-19(22)28-11-13-5-7-15(27-13)18(23)24-2/h4-7,10H,3,8-9,11H2,1-2H3

InChI Key

MHOKIQVOSGBCOA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CC=C(O2)C(=O)OC)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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